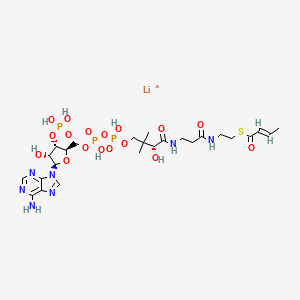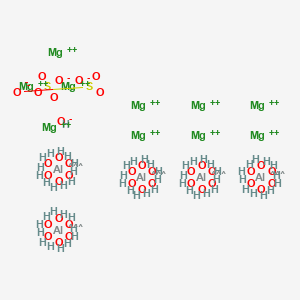
Deoxyfuconojirimycin (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyfuconojirimycin hydrochloride is a specific competitive inhibitor of human liver α-L-fucosidase . It is recognized for its inhibitory action on glycosidase enzymes . This inhibition is particularly relevant in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus .
Molecular Structure Analysis
Deoxyfuconojirimycin is a hydroxypiperidine in which the three hydroxy substituents are located at positions 3, 4, and 5 together with an additional methyl substituent at position 2 . The molecular weight is 183.63, and the formula is C6H14ClNO3 .Chemical Reactions Analysis
As a specific competitive inhibitor of human liver α-L-fucosidase, Deoxyfuconojirimycin hydrochloride plays a significant role in the inhibition of glycosidase enzymes . This inhibition is particularly relevant in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus .Physical And Chemical Properties Analysis
Deoxyfuconojirimycin hydrochloride has a molecular weight of 183.63 and a formula of C6H14ClNO3 . It is a neat product with a CAS Number of 210174-73-5 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Role in Drug Design
Piperidines, including 2-methylpiperidine-3,4,5-triol;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Agents
Piperidine derivatives are used in over twenty drug classes, including anticancer agents . They are part of the ongoing research in the development of new cancer therapies .
Alzheimer’s Disease Therapy
Piperidine derivatives are also used in drugs for Alzheimer’s disease therapy . They are part of the ongoing research in the development of new therapies for this neurodegenerative disease .
Antibiotics
Piperidine derivatives are used in the development of antibiotics . They are part of the ongoing research in the fight against bacterial infections .
Analgesics
Piperidine derivatives are used in the development of analgesics . They are part of the ongoing research in the development of new pain management therapies .
Antipsychotics
Piperidine derivatives are used in the development of antipsychotics . They are part of the ongoing research in the development of new therapies for mental health disorders .
Antioxidants
Piperidine derivatives are used in the development of antioxidants . They are part of the ongoing research in the development of new therapies for oxidative stress-related diseases .
Antiviral Agents
The benzyl-piperidines activity against different viruses was shown . Thus, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Nayagam et al. discovered the potential inhibitor of SARS-CoV2 with piperidine core .
Mecanismo De Acción
Target of Action
Deoxyfuconojirimycin hydrochloride, also known as 2-methylpiperidine-3,4,5-triol;hydrochloride, 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride, or FT-0665816, is a potent and selective inhibitor of α-L-fucosidases . These enzymes are involved in the breakdown of fucose, a hexose deoxy sugar that plays a crucial role in many biological processes.
Mode of Action
The compound acts as a competitive inhibitor of α-L-fucosidases . It binds to the active site of the enzyme, preventing the binding of the natural substrate, fucose. This results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of α-L-fucosidases by Deoxyfuconojirimycin hydrochloride affects the glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus . This can lead to changes in the synthesis and function of glycolipids and glycoproteins, as well as the pathological effects of their aberrant synthesis .
Result of Action
The inhibition of α-L-fucosidases by Deoxyfuconojirimycin hydrochloride can have several molecular and cellular effects. For instance, it can affect the correct folding of glycoproteins, which has implications for understanding diseases characterized by protein misfolding . Additionally, it can influence the proper glycosylation of viral proteins, which is essential for virus assembly and infectivity .
Direcciones Futuras
Deoxyfuconojirimycin hydrochloride’s role as a specific competitive inhibitor of human liver α-L-fucosidase makes it a valuable tool in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus . Its potential applications in the field of biochemical research, particularly in understanding the mechanisms of glycosidase enzymes, make it a compound of interest for future studies .
Propiedades
IUPAC Name |
2-methylpiperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBWMUIVLOMIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyfuconojirimycin (hydrochloride) | |
CAS RN |
210174-73-5 |
Source


|
| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)



![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)


![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)